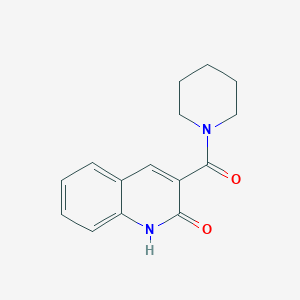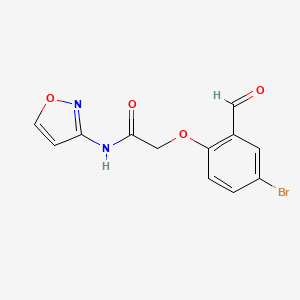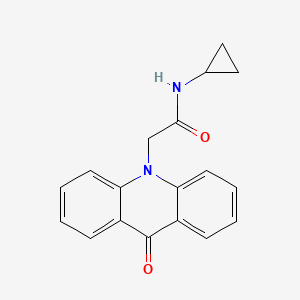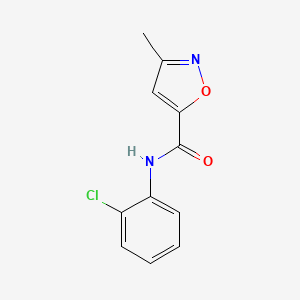![molecular formula C15H18N4O B7457063 N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide (DCPP) is a novel small molecule that has gained attention in the scientific community due to its potential application in the field of cancer research. DCPP is a pyrazolo[3,4-b]pyridine derivative that has been shown to exhibit potent anticancer activity in various cancer cell lines. In
作用机制
The mechanism of action of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide involves the inhibition of the protein kinase CK2, which is a key regulator of various cellular processes, including cell proliferation, apoptosis, and DNA repair. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the activation of the caspase-dependent pathway and induction of apoptosis in cancer cells. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to exhibit low toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as doxorubicin and cisplatin, suggesting its potential as a combination therapy for cancer treatment.
实验室实验的优点和局限性
One of the advantages of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide is its potent anticancer activity, which makes it a promising candidate for cancer treatment. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide also exhibits low toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
For research on N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide include the optimization of its synthesis method to improve its yield and solubility, the evaluation of its efficacy and safety in animal models, and the development of novel drug delivery systems to improve its bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide's anticancer activity and to identify potential biomarkers for patient selection and monitoring. Finally, the potential of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide as a combination therapy with other chemotherapeutic agents should be further explored.
合成方法
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide can be synthesized using a multistep process that involves the condensation of 2,6-dimethylpyrazine with cyclopropylamine, followed by the addition of 4-chloro-3-nitrobenzoic acid and subsequent reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 1,3-dimethyl-1H-pyrazol-5-amine to form N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide. The overall yield of this synthesis method is around 20%.
科学研究应用
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to exhibit potent anticancer activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has also been shown to inhibit cancer cell growth by inducing cell cycle arrest at the G2/M phase. In addition, N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
属性
IUPAC Name |
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-8-13-11(15(20)16-10-5-6-10)7-12(9-3-4-9)17-14(13)19(2)18-8/h7,9-10H,3-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYFABBHYZVVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)
![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)



![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)

![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)